

## ATTO 565 Fluorescent Dye: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

ATTO 565 is a high-performance fluorescent dye belonging to the rhodamine family. Renowned for its exceptional photostability and high fluorescence quantum yield, ATTO 565 has become an indispensable tool in a wide array of life science and drug discovery applications. Its strong absorption of light in the yellow-orange region of the spectrum and subsequent emission of bright red fluorescence make it ideal for various fluorescence-based techniques. This guide provides an in-depth overview of ATTO 565, including its core properties, detailed experimental protocols for its use, and a visualization of its application in studying cellular signaling pathways.

## **Core Photophysical and Chemical Properties**

**ATTO 565** is characterized by its robust and reliable performance in demanding fluorescence applications. The key quantitative data for this dye are summarized in the table below, providing a clear comparison of its essential characteristics.



Property	Value	Reference
Excitation Maximum (λex)	563 - 564 nm	[1][2][3]
Emission Maximum (λem)	590 - 592 nm	[1][2][3]
Molar Absorptivity (εmax)	1.2 x 10^5 M <sup>-1</sup> cm <sup>-1</sup>	[1][2]
Fluorescence Quantum Yield (Φf)	0.90 (90%)	[1][2]
Fluorescence Lifetime (τfl)	3.4 - 4.0 ns	[1][2]
Molecular Weight (MW)	~708 g/mol (NHS ester)	[1]
Solubility	Soluble in DMF, DMSO, ethanol, methanol	[1]

## **Experimental Protocols**

**ATTO 565** is available with various reactive groups to enable covalent labeling of a wide range of biomolecules. The two most common forms are the N-hydroxysuccinimide (NHS) ester, for labeling primary amines, and the maleimide derivative, for labeling free sulfhydryl groups.

## **Antibody Labeling with ATTO 565 NHS Ester**

This protocol describes the covalent labeling of an antibody with **ATTO 565** NHS ester, targeting primary amine groups (e.g., lysine residues).

#### Materials:

- Antibody solution (2 mg/mL in amine-free buffer, e.g., PBS)
- ATTO 565 NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Bicarbonate buffer (0.1 M, pH 8.3)
- Purification column (e.g., Sephadex G-25)



Phosphate-buffered saline (PBS)

#### Procedure:

- Antibody Preparation: Dissolve the antibody in bicarbonate buffer at a concentration of 2 mg/mL.[1] If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.[1]
- Dye Solution Preparation: Immediately before use, dissolve ATTO 565 NHS ester in DMF or DMSO to a concentration of 1-2 mg/mL.[1]
- Conjugation Reaction: Add a 5- to 10-fold molar excess of the reactive dye to the antibody solution.[2] Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.
- Purification: Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[1] The first colored band to elute is the labeled antibody.
- Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).

## **Protein Labeling with ATTO 565 Maleimide**

This protocol outlines the labeling of proteins with free sulfhydryl groups using **ATTO 565** maleimide.

#### Materials:

- Protein solution (50-100  $\mu$ M in a suitable buffer, pH 7.0-7.5, e.g., phosphate buffer)
- ATTO 565 maleimide
- Anhydrous DMF or DMSO
- Reducing agent (e.g., DTT or TCEP), if necessary
- Purification column (e.g., Sephadex G-25)



#### Procedure:

- Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7.0-7.5.[4] If the
  protein contains disulfide bonds that need to be reduced to generate free thiols, incubate
  with a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be
  removed by dialysis before adding the dye.[4]
- Dye Solution Preparation: Prepare a stock solution of ATTO 565 maleimide in anhydrous DMF or DMSO.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the dye to the protein solution.[4]
   Let the reaction proceed for 2 hours at room temperature or overnight at 4°C in the dark.[4]
- Quenching (Optional): Add a low molecular weight thiol (e.g., glutathione) to consume any excess unreacted maleimide.[4]
- Purification: Purify the labeled protein from the unreacted dye and quenching agent using a gel filtration column.

## **Application in Immunofluorescence**

**ATTO 565**-conjugated antibodies are widely used in immunofluorescence (IF) to visualize the localization of specific proteins within cells. The following is a general protocol for indirect immunofluorescence.

#### Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% normal goat serum in PBS)
- Primary antibody (unlabeled)



- ATTO 565-conjugated secondary antibody
- Mounting medium

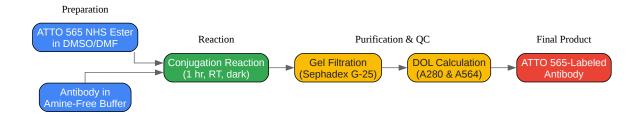
#### Procedure:

- Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1%
   Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
- Blocking: Wash the cells three times with PBS and then block with 5% normal goat serum in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation: Dilute the primary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
- Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the ATTO 565conjugated secondary antibody in the blocking solution and incubate for 1 hour at room temperature in the dark.
- Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto
  microscope slides using an appropriate mounting medium. The cells are now ready for
  visualization using a fluorescence microscope with appropriate filters for ATTO 565
  (Excitation: ~560 nm, Emission: ~590 nm).

# Visualization of Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate a typical antibody labeling workflow and the application of **ATTO 565** in studying a cellular signaling pathway.

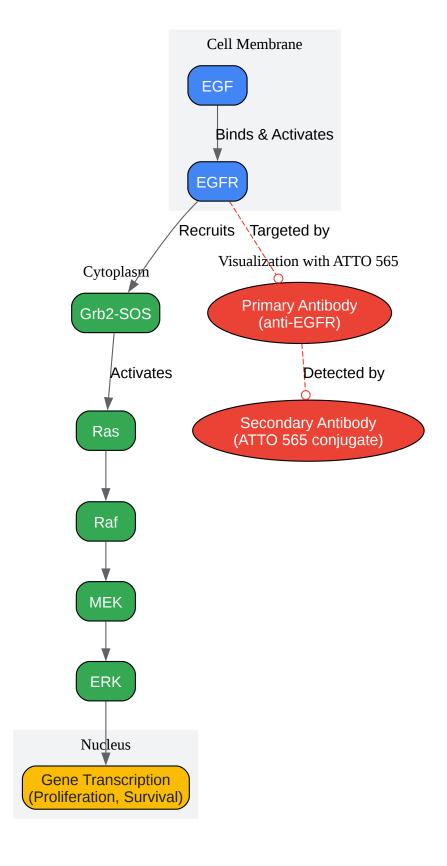




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Caption: Workflow for labeling an antibody with ATTO 565 NHS ester.





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Caption: EGFR signaling pathway and its visualization using ATTO 565.



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